1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane
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Overview
Description
1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzoyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Chlorobenzoyl)piperidin-4-yl]azepane
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is unique due to its specific substitution pattern and the presence of both piperidine and azepane rings.
Properties
Molecular Formula |
C20H29ClN2O |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H29ClN2O/c21-18-10-8-17(9-11-18)20(24)23-15-6-3-7-19(23)12-16-22-13-4-1-2-5-14-22/h8-11,19H,1-7,12-16H2 |
InChI Key |
AFAOPCUFJGIYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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